3,4-Dimethoxybenzene-1-sulfonyl fluoride

Catalog No.
S3108769
CAS No.
95546-50-2
M.F
C8H9FO4S
M. Wt
220.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzene-1-sulfonyl fluoride

CAS Number

95546-50-2

Product Name

3,4-Dimethoxybenzene-1-sulfonyl fluoride

IUPAC Name

3,4-dimethoxybenzenesulfonyl fluoride

Molecular Formula

C8H9FO4S

Molecular Weight

220.21

InChI

InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3

InChI Key

LCEVVNNKUAEPJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)OC

Solubility

not available

3,4-Dimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₈H₉FO₄S. It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a sulfonyl fluoride group at the 1 position. This compound is notable for its reactivity, making it a valuable reagent in various chemical synthesis processes. Its structure allows for diverse applications in organic chemistry, chemical biology, and materials science, primarily due to the presence of the sulfonyl fluoride group, which enhances electrophilic reactivity .

There is no documented information regarding the mechanism of action of 3,4-Dimethoxybenzene-1-sulfonyl fluoride in biological systems.

Due to the lack of specific data, it is advisable to handle 3,4-Dimethoxybenzene-1-sulfonyl fluoride with caution, assuming the properties of similar sulfonyl fluorides. These compounds can be:

  • Corrosive: They can irritate or damage skin, eyes, and respiratory tract upon contact [].
  • Toxic: Depending on the specific structure, some sulfonyl fluorides can be toxic if ingested or inhaled [].
  • Reactive: They may react with water or other moisture-sensitive materials.
, including:

  • Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, although specific conditions vary.

Common Reagents and Conditions

Common reagents involved in reactions with this compound include:

  • Fluorosulfonic Acid: Utilized in initial synthesis.
  • Lead Dioxide: Acts as an oxidizing agent.
  • Copper Dichloride: Used in substitution reactions.

Major Products Formed

The products formed from reactions involving this compound depend on specific reaction conditions. For instance, substitution reactions can yield various sulfonyl derivatives .

3,4-Dimethoxybenzene-1-sulfonyl fluoride has been investigated for its potential biological activities. It is employed in studies focusing on enzyme inhibition and protein modification. The reactivity of the sulfonyl fluoride group allows it to interact with biological molecules, making it a candidate for therapeutic applications .

Synthetic Routes

The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride typically involves:

  • Initial Reaction: Reacting 3,4-dimethoxyaniline with tetrafluoroboric acid and tert-butyl nitrite in ethanol and water at temperatures ranging from 0 to 20°C.
  • Subsequent Reaction: Following up with a reaction involving 6,6’-dimethyl-2,2’-bipyridine, potassium hydrogen difluoride, 1,4-diazabicyclo[2.2.2]octane-1,4-disulfinate, and copper dichloride in acetonitrile at 20°C for approximately 12 hours under inert conditions .

Industrial Production

While industrial production methods are not extensively documented, they generally involve multi-step reactions using fluorosulfonic acid and lead dioxide at low temperatures (around -35°C) .

Similar Compounds

  • 3,4-Dimethoxybenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of fluoride.
  • 3,4-Dimethoxybenzenesulfonyl Bromide: Contains a sulfonyl bromide group.

Uniqueness

3,4-Dimethoxybenzene-1-sulfonyl fluoride is distinct due to its sulfonyl fluoride group, which imparts unique reactivity compared to its chloride and bromide counterparts. This specificity makes it particularly advantageous in synthetic applications where the fluoride group enhances reactivity and selectivity .

XLogP3

1.9

Dates

Modify: 2023-08-18

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